![molecular formula C18H15ClN2O3 B2720042 [(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate CAS No. 303149-28-2](/img/structure/B2720042.png)
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . One interesting synthesis involves the reaction of a compound with ethyl glycinate hydrochloride in a boiling mixture of ethanol and dimethylformamide containing triethylamine as a catalyst .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactivity of similar compounds involves reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Applications De Recherche Scientifique
1. Biologically Active Compound Research
Research indicates that derivatives of 2-oxoindoline, such as [(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate, are prospective for discovering biologically active compounds. This category includes known amino acids, neurohormones, natural alkaloids, and synthetic drugs. Compounds containing amino acid esters moieties show particularly high nootropic activity. These substances are subjects of pharmacological research due to their potential in medicine development (Altukhov, 2014).
2. Herbicidal Applications
Studies on the E and Z geometrical isomers of similar compounds have shown promising herbicidal effects. Although not the exact compound , these studies reveal the potential of similar chemical structures in agricultural applications, particularly in controlling broadleaf weeds without significant side effects on crops like soybeans (Hayashi & Kouji, 1990).
3. Potential in Anticancer Research
Research in the synthesis of highly functionalized 5-spiroisoxazolidines, involving 2-(2-oxoindoline-3-ylidene)acetates, demonstrates the potential of these compounds in anticancer research. The selective and reversible nature of their reactions, along with the discovery of anticancer activity in some spiro compounds, highlights their significance in pharmaceutical research (Karcev et al., 2022).
4. Fluorescent Sensors in Biological Imaging
The development of fluorescent sensors based on similar structures has implications in biological imaging. These sensors, through their specific interactions with certain ions or compounds, can be used for in vivo studies and cellular imaging, enhancing our understanding of biological processes at the molecular level (Nolan et al., 2006).
5. Molecular Structure and Spectroscopic Properties
Research into Schiff base-type Zinc(II) complexes, utilizing similar compounds, provides insights into molecular structures and spectroscopic properties. This research contributes to our understanding of complex molecular interactions, which is crucial in the development of new materials and drugs (Chai et al., 2016).
6. Novel Synthesis Methods
The development of novel palladium-catalyzed oxidative C-H functionalization protocols for synthesizing (2-oxoindolin-3-ylidene)methyl acetates demonstrates the expanding capabilities in chemical synthesis. Such advancements enable the creation of more complex and potentially more effective pharmaceutical agents (Tang et al., 2008).
Propriétés
IUPAC Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-12-6-8-13(9-7-12)11-21-15-5-3-2-4-14(15)17(18(21)23)20-24-16(22)10-19/h2-9H,10-11H2,1H3/b20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAXQQXHMHAAQ-JZJYNLBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)CCl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)CCl)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
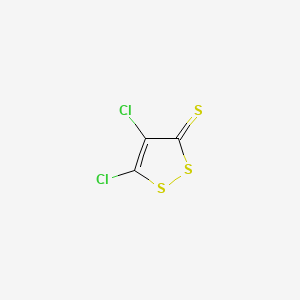
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)
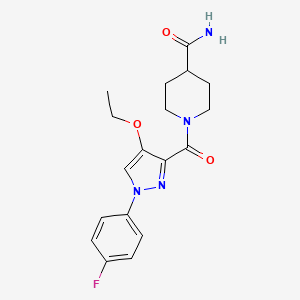
![1-[(2-Phenyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2719962.png)
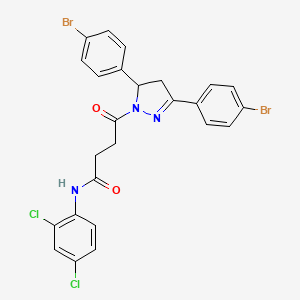
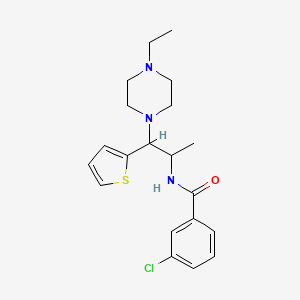
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B2719965.png)
![1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B2719966.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)
![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)
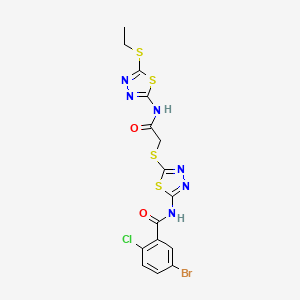
![5-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-2-one](/img/structure/B2719975.png)

